molecular formula C6H7NO2S B063426 Methyl 5-aminothiophene-3-carboxylate CAS No. 192879-33-7

Methyl 5-aminothiophene-3-carboxylate

Cat. No.: B063426
CAS No.: 192879-33-7
M. Wt: 157.19 g/mol
InChI Key: GFERXXPZQYBEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminothiophene-3-carboxylate (MATC) is an organic compound with a wide range of applications in scientific research. It is a member of the thiophene family, a group of compounds that are known for their ability to act as ligands and catalysts in various chemical reactions. MATC has the potential to be used in a variety of in vivo and in vitro experiments, and can be used to study a range of biological activities, biochemical and physiological effects, and pharmacodynamic properties.

Scientific Research Applications

Chemistry and Biochemistry Applications

  • Methyl Groups in Biological Molecules : Methyl groups play a significant role in biological molecules, affecting the physical, chemical, and biological properties of compounds. For instance, the modification of nucleic acids and proteins through methylation can significantly impact gene expression and enzyme activity, illustrating the importance of methyl groups in biological systems (Saeed et al., 2017; Hu et al., 2016).

  • Thiophene Derivatives in Drug Design : Thiophene derivatives, similar in structure to Methyl 5-aminothiophene-3-carboxylate, have been extensively studied for their pharmacological properties, including anti-inflammatory and antioxidant activities. The synthesis of benzofused thiazole derivatives, a close relative to thiophene compounds, has shown promising results in pharmacological evaluations, highlighting the potential of thiophene derivatives in drug development (Raut et al., 2020).

  • Surface-Enhanced Raman Spectroscopy (SERS) for Chemical Analysis : The study of p-Aminothiophenol, a compound related to this compound, using SERS, highlights the use of thiophene derivatives in chemical analysis. These studies provide insights into the chemical reactions and catalytic processes on metal surfaces, suggesting that similar thiophene compounds could be valuable in analytical chemistry and catalysis research (Liu-Bin et al., 2014).

Pharmacology and Drug Development

  • Synthesis of Pharmaceutical Compounds : The development and synthesis of pharmaceutical drugs, such as antithrombotic and antiplatelet agents like (S)-clopidogrel, involve complex chemical processes. Research into the synthesis of such compounds can provide insights into the methodologies that might be applicable for synthesizing and studying this compound for potential pharmacological applications (Saeed et al., 2017).

Safety and Hazards

The safety information for Methyl 5-aminothiophene-3-carboxylate indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 5-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFERXXPZQYBEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192879-33-7
Record name methyl 5-aminothiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-thiophene-3-carboxylic acid methyl ester (0.5 g, 2.67 mmol) in aqueous acetic acid (5 ml) was added iron powder (1.04 g, 18.6 mmol) and the reaction mixture was heated to reflux for 3 hr. The reaction mixture was filtered and triethylamine was added to the filtrate. The compound was extracted with ethyl acetate and the organic layer was washed with water, concentrated and dried to yield crude compound. The compound was purified by silica gel column chromatography, using ethyl acetate/hexane as eluent, to yield 5-amino-thiophene-3-carboxylic acid methyl ester (0.1 g, 24%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.